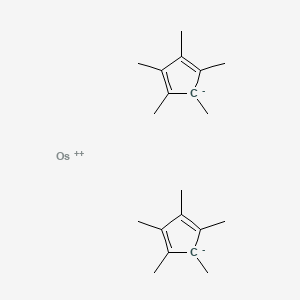
Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is a metallocene compound featuring osmium as the central metal atom. It is a derivative of osmocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- typically involves the reaction of osmium tetroxide with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form osmium(VI) species.
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of osmium(VI) oxides, while substitution reactions can yield a variety of functionalized osmocene derivatives.
Wissenschaftliche Forschungsanwendungen
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological molecules.
Medicine: Its derivatives are being studied for their potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a precursor for other osmium-containing compounds.
Wirkmechanismus
The mechanism by which Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- exerts its effects involves the interaction of the osmium center with various molecular targets. This interaction can lead to the formation of reactive intermediates that can catalyze chemical reactions or interact with biological molecules. The specific pathways involved depend on the nature of the reaction or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with iron as the central metal atom.
Ruthenocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with ruthenium as the central metal atom.
Uniqueness
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is unique due to the presence of osmium, which imparts distinct chemical properties compared to its iron and ruthenium counterparts. These properties include higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C20H30Os |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
YDLRHWLCYHBMBA-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


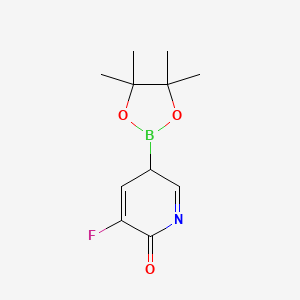
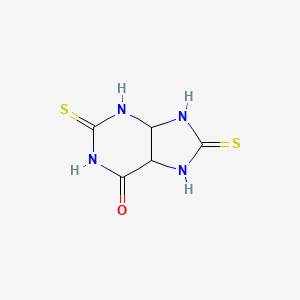
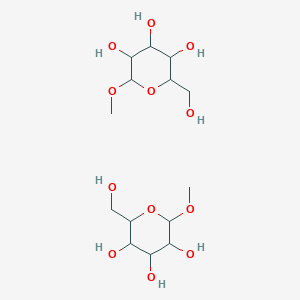
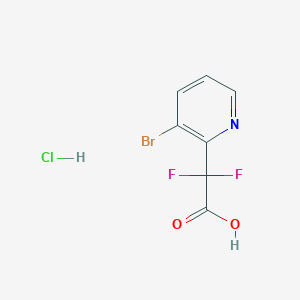
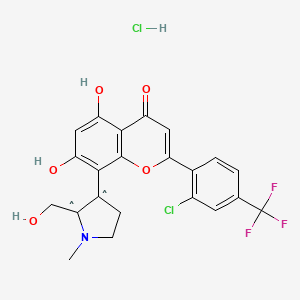

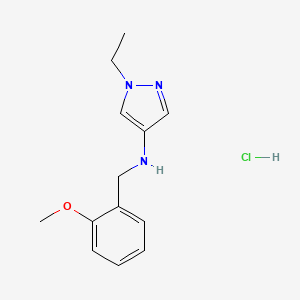
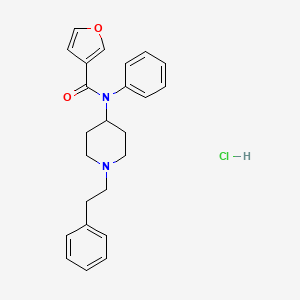

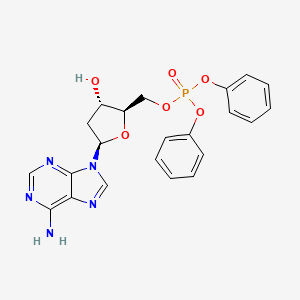
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)
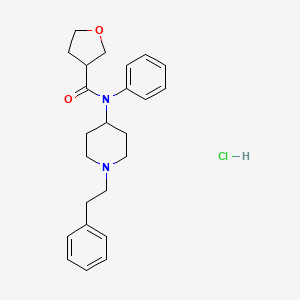

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)
